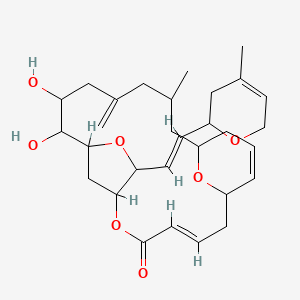

Isolaulimalide

Description

Properties

Molecular Formula |

C30H42O7 |

|---|---|

Molecular Weight |

514.6 g/mol |

IUPAC Name |

(3E)-11,12-dihydroxy-16-methyl-8-[(E)-2-(4-methyl-3,6-dihydro-2H-pyran-2-yl)ethenyl]-14-methylidene-6,9,22-trioxatricyclo[16.3.1.17,10]tricosa-3,20-dien-5-one |

InChI |

InChI=1S/C30H42O7/c1-19-12-13-34-23(15-19)10-11-26-27-18-28(36-26)30(33)25(31)17-21(3)14-20(2)16-24-8-4-6-22(35-24)7-5-9-29(32)37-27/h4-6,9-12,20,22-28,30-31,33H,3,7-8,13-18H2,1-2H3/b9-5+,11-10+ |

InChI Key |

JNPMYSILHRFUPH-NJNCEADSSA-N |

Isomeric SMILES |

CC1CC2CC=CC(O2)C/C=C/C(=O)OC3CC(C(C(CC(=C)C1)O)O)OC3/C=C/C4CC(=CCO4)C |

Canonical SMILES |

CC1CC2CC=CC(O2)CC=CC(=O)OC3CC(C(C(CC(=C)C1)O)O)OC3C=CC4CC(=CCO4)C |

Synonyms |

fijianolide A iso-laulimalide isolaulimalide |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of Isolaulimalide

Methodologies for Isolaulimalide Structural Determination

Determining the chemical structure of complex natural products like this compound requires the application of various analytical methodologies. These methods provide complementary data that, when integrated, allow for the comprehensive elucidation of the molecular architecture.

Spectroscopic Techniques in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique, offering detailed insights into the carbon-hydrogen framework and the relative positions of atoms within the molecule hyphadiscovery.comlehigh.edurssl.comuniversalclass.com. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. 1D NMR, such as ¹H NMR and ¹³C NMR, provides information on the types of protons and carbons present and their chemical environments lehigh.edurssl.com. 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing correlations between coupled nuclei and identifying atoms connected through multiple bonds, thereby mapping the carbon-carbon and carbon-heteroatom connectivity hyphadiscovery.comnih.gov. Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are used to determine through-space correlations, providing valuable data for establishing the relative stereochemistry and conformation of the molecule hyphadiscovery.comnih.gov.

Mass Spectrometry (MS) provides information on the molecular weight of the compound and can be used to determine its elemental composition, particularly with high-resolution mass spectrometry (HRMS) nih.govuaq.mx. Fragmentation patterns observed in MS experiments can also offer clues about the substructures present within the molecule lehigh.edu. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often used to analyze complex mixtures containing this compound uaq.mxmdpi.com.

Infrared (IR) spectroscopy is utilized to identify the presence of specific functional groups within the this compound structure by analyzing the vibrational modes of the molecule lehigh.edurssl.comuniversalclass.comresearchgate.netsathyabama.ac.in. Characteristic absorption bands in the IR spectrum correspond to the stretching and bending vibrations of bonds such as hydroxyl (O-H), carbonyl (C=O), and carbon-carbon double bonds (C=C).

Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the presence of conjugated pi systems within the molecule researchgate.netsathyabama.ac.in.

The combined application of these spectroscopic methods allows researchers to piece together the planar structure and gain initial insights into the three-dimensional arrangement of this compound.

Comparative Structural Analysis with Related Macrolides

This compound is closely related to laulimalide (B1674552), another marine macrolide. Comparative structural analysis between this compound and laulimalide has been instrumental in understanding their structural features and the implications of subtle differences on their properties. This compound is known to be an isomer of laulimalide nih.govaacrjournals.org. The key structural difference lies in an oxygen-containing ring: laulimalide possesses a three-membered epoxide ring at carbons C16-C17, whereas this compound contains a five-membered tetrahydrofuran (B95107) ring linking C17 with the side chain carbon C20 aacrjournals.org. This structural rearrangement readily occurs under mildly acidic conditions, where the C20 hydroxyl group of laulimalide attacks the C16-C17 epoxide nih.govaacrjournals.orgacs.org.

Conformational Studies and Molecular Dynamics Simulations of this compound

Understanding the preferred three-dimensional shapes, or conformations, of this compound is crucial for relating its structure to its biological function. Conformational studies explore the various spatial arrangements that a molecule can adopt due to rotations around single bonds.

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior and conformational landscape of molecules over time chemrxiv.orgmdpi.com. MD simulations involve calculating the forces between atoms and simulating their motion according to the laws of classical mechanics chemrxiv.org. This allows researchers to observe how the conformation of this compound changes in a simulated environment, such as in solution or when interacting with a biological target nih.govebi.ac.ukmdpi.comchemrxiv.org.

In the context of related compounds like laulimalide, MD simulations have been employed to analyze their binding modes to proteins like tubulin, providing insights into the key interactions that stabilize the complex and the conformational requirements for binding nih.govebi.ac.ukmdpi.com. While specific detailed MD studies solely focused on the conformational analysis of isolated this compound were not extensively detailed in the provided snippets, the application of MD to related macrolides highlights its relevance for understanding the flexibility and preferred conformations of this class of compounds nih.govebi.ac.ukmdpi.comchemrxiv.org. These simulations can help predict stable conformers and explore the transitions between different low-energy states.

Stereochemical Aspects of this compound

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a critical aspect of characterizing natural products like this compound, as different stereoisomers can exhibit vastly different biological activities. This compound possesses multiple chiral centers, leading to the possibility of numerous stereoisomers.

The absolute stereochemical configuration of a closely related compound, laulimalide, was determined through techniques such as X-ray crystallography nih.gov. For this compound, spectroscopic methods, particularly NMR techniques like NOESY, are essential for establishing the relative configuration of the stereocenters hyphadiscovery.comnih.gov. Analysis of coupling constants in NMR spectra also provides information about the dihedral angles between protons, which can be used to infer the relative stereochemistry of adjacent chiral centers.

In synthetic studies of laulimalide and its analogues, including the transformation that yields this compound, stereochemical control is paramount nih.gov. Reactions are designed to be stereospecific or stereoselective to ensure the correct configuration at the newly formed chiral centers nih.gov. For example, the formation of the tetrahydrofuran ring in this compound from laulimalide involves a stereospecific attack of the C20 hydroxyl on the epoxide nih.govaacrjournals.orgacs.org. Research findings often include detailed analyses of stereochemical outcomes of synthetic steps, supported by spectroscopic data nih.govnih.gov.

Biosynthetic Investigations of Isolaulimalide

Proposed Biosynthetic Pathways for Isolaulimalide and Laulimalide (B1674552)

Given the structural relationship between this compound and laulimalide, it is likely that their biosynthetic pathways are closely linked. Laulimalide is a 20-membered macrolide. pnas.orgresearchgate.net this compound is an isomer of laulimalide. pnas.org The conversion of laulimalide to this compound occurs chemically through the intramolecular reaction of the C20 hydroxyl group with the C16-C17 epoxide, suggesting that this compound might be a degradation product or a shunt metabolite of laulimalide in vivo, particularly if acidic conditions are encountered. pnas.org

The biosynthesis of macrolides typically involves polyketide synthase (PKS) pathways, which assemble complex carbon chains from simple carboxylic acid precursors like acetyl-CoA and malonyl-CoA. ulisboa.ptnih.gov While specific details for laulimalide and this compound biosynthesis are limited in the provided search results, the presence of macrolide structures suggests the involvement of PKS machinery. ulisboa.pt

One proposed aspect of the laulimalide biosynthetic pathway that has been investigated through biomimetic studies is the formation of the 2,6-disubstituted dihydropyran ring. It was hypothesized that this could arise from a transannular oxa-conjugate addition in a macrocyclic precursor. However, model studies suggested that this reaction might not occur on a completed macrocycle but rather during the polyketide chain elongation. nih.gov

Enzymatic Transformations in Macrolide Biosynthesis Relevant to this compound

Macrolide biosynthesis catalyzed by PKS enzymes involves a series of enzymatic reactions, including chain initiation, elongation through condensation of acyl-CoA units, and reductive or other modifications of the growing polyketide chain. ulisboa.pt Specific enzymatic transformations relevant to the structural features of this compound and laulimalide would include those responsible for:

Initiation of the polyketide chain.

Sequential condensation of malonyl-CoA or other acyl-CoA extender units. nih.gov

Stereoselective reduction of β-keto groups to β-hydroxyls.

Dehydration reactions to form double bonds.

Formation of the macrolactone ring.

Introduction of the epoxide at C16-C17.

Formation of the dihydropyran ring. nih.gov

Methylation or other tailoring modifications. nih.gov

While the specific enzymes involved in this compound and laulimalide biosynthesis have not been identified in the search results, macrolide biosynthesis, in general, relies on large, multi-domain PKS enzymes (Type I) or complexes of discrete enzymes (Type II and III PKS). ulisboa.pt The stereochemical complexity of this compound and laulimalide implies precise enzymatic control at each step of the assembly and modification process.

Precursor Incorporation Studies in this compound Biosynthesis (if available)

Challenges in conducting such studies in marine organisms like sponges include the low uptake of feedstock and the difficulty in culturing the producing organisms or their potential microbial symbionts. rsc.orgvliz.be Advances in sensitive analytical techniques like NMR spectroscopy have made stable isotope labeling studies more feasible. rsc.orgvliz.be

While direct precursor feeding studies for this compound were not found, research on the biosynthesis of other macrolides confirms that precursors from primary metabolism, such as amino acids and acyl-CoA, are channeled into secondary metabolic pathways by microorganisms. nih.gov

Mechanistic Investigations of Isolaulimalide S Biological Effects

Cellular and Molecular Targets of Isolaulimalide

The primary molecular target of this compound is tubulin. pnas.orgcapes.gov.brresearchgate.netnih.govciteab.com By binding to tubulin, this compound promotes the assembly of tubulin into microtubules and stabilizes the resulting polymers. aacrjournals.orgaacrjournals.orgnih.govcapes.gov.br This stabilization prevents the normal depolymerization of microtubules, thereby interfering with cellular functions that rely on microtubule dynamics.

Interaction with Tubulin and Microtubule Stabilization

This compound has been shown to stimulate tubulin polymerization in vitro, similar to the well-known microtubule-stabilizing agent paclitaxel (B517696). aacrjournals.orgaacrjournals.orgacs.org Studies have demonstrated that both this compound and laulimalide (B1674552) induce tubulin polymerization even in the absence of typical polymerization promoters. aacrjournals.orgaacrjournals.org While this compound may be less potent than laulimalide in terms of cellular proliferation inhibition, it still effectively increases the density of cellular microtubules. aacrjournals.orgpnas.orgaacrjournals.org The ability of this compound to stabilize microtubules disrupts the normal balance between tubulin dimers and microtubule polymers within the cell.

Tubulin Binding Site Analysis (Distinct from Taxanes)

Crucially, the tubulin binding site of this compound is distinct from that of taxanes like paclitaxel and docetaxel. researchgate.netciteab.comresearchgate.net Research indicates that this compound binds to a site on the microtubule exterior, which is different from the luminal site where taxanes bind. researchgate.netmdpi.comaacrjournals.org This distinct binding site is significant because it suggests that this compound may retain activity against cancer cells that have developed resistance to taxanes through mutations in the taxane (B156437) binding site or overexpression of efflux pumps like P-glycoprotein. pnas.orgnih.govcapes.gov.brresearchgate.netaacrjournals.orggrantome.comiiarjournals.org Studies have shown that laulimalide, and by extension likely this compound, does not displace radiolabeled paclitaxel from tubulin, further supporting the idea of a separate binding site. acs.orgaacrjournals.org

Effects on Cellular Microtubule Networks and Dynamics

The stabilization of microtubules by this compound leads to profound alterations in the cellular microtubule network and its dynamics. researchgate.netacs.orgciteab.com These alterations have significant consequences for cell structure and function, particularly during cell division.

Induction of Microtubule Bundling and Abnormal Mitotic Spindles

While laulimalide is known to induce microtubule bundling and the formation of abnormal mitotic spindles, this compound at certain concentrations has been reported to increase the density of cellular microtubules without necessarily causing overt bundling in all cell lines studied. aacrjournals.orgpnas.orgaacrjournals.orgacs.orgciteab.com However, the disruption of normal microtubule dynamics by this compound does lead to the formation of abnormal mitotic spindles. aacrjournals.orgpnas.orgaacrjournals.orgacs.orgthieme-connect.com These aberrant spindles can manifest in various forms, including multipolar or circular spindles, in contrast to the normal bipolar spindles required for accurate chromosome segregation. pnas.orgaacrjournals.org

Disruption of Cell Cycle Progression (e.g., Mitotic Arrest)

The disruption of mitotic spindle formation and function by this compound prevents cells from completing mitosis properly. pnas.orgresearchgate.netacs.org This interference with normal mitotic progression typically results in a cell cycle arrest, most notably at the G2-M phase checkpoint. aacrjournals.orgaacrjournals.orgmdpi.com Mitotic arrest is a common characteristic of antimicrotubule agents, where the inability to form a functional mitotic spindle halts the cell cycle before the completion of cell division. aacrjournals.orgaacrjournals.org

Cellular Responses to this compound Exposure

Exposure of cells to this compound triggers a cascade of cellular responses downstream of microtubule stabilization and mitotic arrest. pnas.orgresearchgate.netacs.orgciteab.com The primary consequence of prolonged mitotic arrest is often the induction of apoptosis, or programmed cell death. aacrjournals.orgaacrjournals.orgacs.orggrantome.com This apoptotic pathway can involve the activation of caspases, a family of proteases that execute the dismantling of the cell. aacrjournals.orgaacrjournals.org Additionally, treatment with this compound, similar to other microtubule-stabilizing agents, can lead to the formation of micronuclei, which are small extranuclear bodies containing missegregated chromosomes. aacrjournals.orgaacrjournals.org This micronucleation is a consequence of abnormal mitosis and chromosome segregation defects induced by the disrupted microtubule dynamics. aacrjournals.orgaacrjournals.org

Here is a summary of some research findings related to this compound's effects:

| Effect | Observation | Reference(s) |

| Tubulin Polymerization | Stimulates tubulin polymerization in vitro. | aacrjournals.orgaacrjournals.orgacs.org |

| Microtubule Density Increase | Increases the density of cellular microtubules. | aacrjournals.orgpnas.orgaacrjournals.org |

| Microtubule Bundling | Less likely to induce overt bundling compared to laulimalide at certain concentrations, but disrupts network. | aacrjournals.orgpnas.orgaacrjournals.orgacs.orgciteab.com |

| Abnormal Mitotic Spindles | Induces the formation of abnormal mitotic spindles (e.g., circular, multipolar). | aacrjournals.orgpnas.orgaacrjournals.orgacs.orgthieme-connect.com |

| Cell Cycle Arrest | Causes G2-M mitotic arrest. | aacrjournals.orgaacrjournals.orgacs.orgmdpi.com |

| Apoptosis Induction | Leads to the initiation of apoptosis following mitotic arrest. | aacrjournals.orgaacrjournals.orgacs.orggrantome.com |

| Micronuclei Formation | Can induce the formation of micronuclei. | aacrjournals.orgaacrjournals.org |

| Activity in MDR Cells | Effective against cell lines overexpressing P-glycoprotein. | nih.govcapes.gov.brresearchgate.netgrantome.comiiarjournals.org |

| Activity in Taxane-Resistant Cells | Retains activity in cell lines with mutations in the taxane binding site. | pnas.orgresearchgate.netaacrjournals.org |

Induction of Nuclear Convolution and Micronuclei Formation

Treatment of cells with microtubule-stabilizing agents like this compound and laulimalide can lead to significant morphological changes, including nuclear convolution and the formation of multiple micronuclei. aacrjournals.orgcapes.gov.brnih.gov Micronuclei are small, extra-nuclear bodies containing chromatin fragments or whole chromosomes that failed to be incorporated into the main nucleus during mitosis. mdpi.com Their formation is often a consequence of chromosomal breakage or dysfunction of the mitotic spindle apparatus. mdpi.com The disruption of the cellular microtubule network by this compound contributes to the formation of abnormal mitotic spindles, which in turn can result in the missegregation of chromosomes and the subsequent formation of micronuclei. aacrjournals.orgcapes.gov.brnih.gov This induction of nuclear abnormalities is a characteristic effect of compounds that interfere with microtubule dynamics during cell division. aacrjournals.org

Activation of Apoptotic Pathways

A key downstream effect of microtubule stabilization and the resulting mitotic arrest induced by agents like this compound is the activation of apoptotic pathways. aacrjournals.orgcapes.gov.br Apoptosis, or programmed cell death, is a highly regulated process involving a cascade of biochemical events that lead to characteristic cellular changes and the eventual dismantling of the cell. nih.govwikipedia.org Antimicrotubule drugs, including paclitaxel, vinblastine, and cryptophycin (B1240208) 1, are known to initiate apoptosis both in vitro and in vivo. aacrjournals.org

This compound's ability to stabilize microtubules disrupts normal mitotic progression, leading to mitotic arrest. aacrjournals.orgcapes.gov.br This prolonged arrest at the G2-M phase of the cell cycle triggers intracellular signaling pathways that initiate apoptosis. aacrjournals.orgcapes.gov.brthermofisher.com Studies have shown that treatment with laulimalide, and by extension its analog this compound, results in the activation of the caspase cascade, a series of proteolytic enzymes that are central executioners of apoptosis. aacrjournals.orgcapes.gov.brnih.gov The activation of caspases leads to the degradation of various cellular proteins and the morphological hallmarks of apoptosis, such as chromatin condensation and DNA fragmentation. nih.govwikipedia.org

Molecular Basis of Circumvention of P-glycoprotein-Mediated Resistance by this compound

One significant advantage of this compound and laulimalide compared to some other microtubule-stabilizing agents, such as paclitaxel, is their effectiveness against cell lines that exhibit multidrug resistance (MDR) mediated by the overexpression of P-glycoprotein (P-gp). researchgate.netaacrjournals.orgcapes.gov.brnih.govresearchgate.netresearchgate.net P-gp is an efflux pump protein that actively transports various chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and diminishing their efficacy. mdpi.comscirp.orgresearchgate.net

Studies have demonstrated that this compound is a poor substrate for transport by P-gp. aacrjournals.orgcapes.gov.brnih.gov This means that even in cancer cells that overexpress this efflux pump, this compound is not efficiently pumped out, allowing it to reach sufficient intracellular concentrations to exert its cytotoxic effects by stabilizing microtubules and inducing apoptosis. aacrjournals.orgcapes.gov.brnih.gov This ability to circumvent P-gp-mediated resistance is a crucial characteristic that differentiates this compound from agents like paclitaxel, which are readily effluxed by P-gp, leading to resistance in many tumor types. aacrjournals.orgcapes.gov.brresearchgate.net The distinct binding site of laulimalide and potentially this compound on tubulin, which is different from the taxane binding site, may contribute to their activity against taxane-resistant cell lines and their ability to overcome P-gp-mediated resistance. researchgate.netacs.orgresearchgate.net

In Vitro Cellular Efficacy Studies

In vitro studies have evaluated the cellular efficacy of this compound in various cancer cell lines. While generally less potent than laulimalide, this compound has demonstrated inhibitory effects on cellular proliferation. aacrjournals.orgcapes.gov.brnih.gov The potency of this compound is typically reported with IC50 values in the low micromolar range, whereas laulimalide is active in the low nanomolar range. aacrjournals.orgcapes.gov.brnih.gov

A notable finding from in vitro studies is the effectiveness of this compound against P-glycoprotein-overexpressing multidrug-resistant cell lines, such as SKVLB-1 cells. aacrjournals.orgcapes.gov.brnih.gov In contrast to paclitaxel, which showed limited inhibition of proliferation in SKVLB-1 cells even at high concentrations, both laulimalide and this compound effectively inhibited the proliferation of this resistant cell line. aacrjournals.orgcapes.gov.br The resistance factors observed for laulimalide and this compound in SKVLB-1 cells compared to drug-sensitive parental lines were significantly lower than that of paclitaxel, further supporting their ability to overcome P-gp-mediated resistance. aacrjournals.org

Data from in vitro studies highlight this compound's potential as a cytotoxic agent, particularly in the context of overcoming drug resistance mechanisms commonly encountered with other microtubule-targeting drugs. aacrjournals.orgcapes.gov.br

Table 1: In Vitro Proliferation Inhibition of Laulimalide and this compound in Select Cell Lines

| Compound | Cell Line | IC50 (Range) | Resistance Factor (SKVLB-1 vs SK-OV-3) | Source |

| Laulimalide | Various | Low nanomolar range | 1.05 | aacrjournals.orgcapes.gov.br |

| This compound | Various | Low micromolar range | 1.03 | aacrjournals.orgcapes.gov.br |

| Paclitaxel | SKVLB-1 | >100 μM (limited inhibition) | High | aacrjournals.orgcapes.gov.br |

Note: IC50 values and resistance factors are approximate ranges based on available data.

Table 2: Effects of Laulimalide and this compound on Cellular Morphology

| Compound | Observed Effects in A-10 Cells (18h treatment) |

| Laulimalide | Disrupted normal microtubule array, more numerous microtubules, appeared to occupy more space, microtubule bundles, abnormal mitotic spindles, nuclear convolution, multiple micronuclei. aacrjournals.orgcapes.gov.brnih.gov |

| This compound | Dramatic reorganization of cellular microtubules, abnormal mitotic spindles, nuclear convolution, multiple micronuclei. aacrjournals.orgcapes.gov.brnih.gov |

| Paclitaxel | Reorganization of cellular microtubules. aacrjournals.org |

Structure Activity Relationship Sar Studies of Isolaulimalide Analogues

Rational Design and Synthesis of Isolaulimalide Analogues

The rational design of this compound analogues is guided by the goal of understanding how specific structural features contribute to activity and stability. acs.orgebi.ac.uk Given that this compound is a less potent isomer of laulimalide (B1674552), formed by the acid-catalyzed rearrangement of laulimalide's epoxide, analogue design often focuses on modifying the macrocyclic core and the side chain, as well as investigating the role of the epoxide moiety. aacrjournals.orgchemrxiv.org Synthetic strategies have been developed to access this compound and its analogues, sometimes employing approaches like Julia-Lythgoe-Kocienski olefination and Yamaguchi macrolactonization for macrocycle formation, and cross metathesis for side chain diversification. dtic.milnih.govresearchgate.net

Modifications to the macrocyclic core of this compound and laulimalide analogues have been explored to understand their impact on activity and stability. Studies on laulimalide analogues, which are relevant due to the structural relationship, have shown that alterations within the macrocycle can significantly affect cytotoxic activity. For instance, replacing the epoxide moiety with a trans-olefin bond in laulimalide reduced activity considerably against various cancer cell lines. researchgate.net Removing the C-30 methyl substituent at C-11 also led to a reduction in activity. researchgate.net These findings suggest that the precise structure and conformation of the macrocyclic core are critical for potent activity. researchgate.netnih.gov

The side chain structure of this compound and its analogues plays a significant role in their biological activity. SAR investigations have revealed that modifications to the side chain can substantially impact potency. For example, eliminating or modifying the side chain of laulimalide generally results in a substantial reduction in activity. researchgate.net Studies focusing on the side chain of laulimalide analogues have indicated that alterations to the steric bulk of the α-methyl group and the alkyl amide can be detrimental to activity. nih.gov The C19 side chain is considered important for laulimalide's activity. uq.edu.au Furthermore, computational studies suggest that π-π interactions and water-mediated hydrogen bonds in the side chain are important contributors to laulimalide binding and cytotoxicity. ebi.ac.uknih.gov

The epoxide moiety at C16-C17 in laulimalide is a key structural feature that differentiates it from this compound, which features a tetrahydrofuran (B95107) ring involving C17 and C20. aacrjournals.org This structural difference results in a significant disparity in cytotoxic potency, with this compound being considerably less active than laulimalide. aacrjournals.org This suggests that the epoxide moiety, or the structural rigidity and conformation it imparts, is critical for the potent interaction with tubulin and the resulting biological activity. aacrjournals.orgresearchgate.netnih.gov However, some studies on laulimalide analogues lacking the epoxide moiety have shown activity, albeit sometimes reduced, suggesting that while important, the epoxide may not be absolutely essential for all forms of activity or that other modifications can compensate. uq.edu.auscispace.comcapes.gov.br

Alterations to the Side Chain Structure

Mechanistic Evaluation of Modified this compound Structures

Mechanistic evaluations of modified this compound structures aim to understand how the structural changes influence their interaction with their biological target, primarily tubulin, and the downstream cellular effects. Like laulimalide, this compound and its active analogues are known to stabilize microtubules, leading to effects such as increased density of interphase microtubules, formation of abnormal mitotic spindles, mitotic arrest, and ultimately apoptosis. aacrjournals.orgebi.ac.uknih.govcapes.gov.br Studies have shown that while some analogues retain the classic microtubule-stabilizing mechanism, others with specific modifications, particularly at C-15 and C-20, can induce distinct cytoskeletal alterations, suggesting potentially different mechanisms of action or allosteric effects. nih.govacs.org Evaluating these mechanistic differences is crucial for interpreting SAR data accurately. nih.gov

Computational Approaches in SAR Analysis (e.g., Pharmacophore Modeling, Molecular Docking, MD Simulations)

Computational approaches are increasingly valuable in SAR analysis of this compound and its analogues, providing insights into their binding interactions and conformational behavior. Techniques such as pharmacophore modeling, molecular docking, and molecular dynamics (MD) simulations are employed. acs.orgnih.govmdpi.comresearchgate.netmdpi.com

Pharmacophore models help identify the essential features of a molecule required for binding to its target, such as hydrogen bond donors/acceptors, hydrophobic centers, and excluded volumes. nih.govresearchgate.net Molecular docking predicts the preferred binding orientation and affinity of a ligand within a protein binding site. mdpi.commdpi.comacs.org MD simulations provide dynamic information about the ligand-protein complex, revealing the stability of the interaction and conformational changes over time. chemrxiv.orgmdpi.commdpi.comacs.org

These computational methods have been used to analyze the binding mode of laulimalide to tubulin, identifying important interactions in the binding site located between tubulin protofilaments. ebi.ac.uknih.govresearchgate.net Computational studies have also helped to understand the impact of specific modifications on binding affinity and conformational stability, contributing to the rational design of new analogues. ebi.ac.ukresearchgate.netnih.gov For example, MD simulations have indicated that laulimalide's binding site is distinct from the taxoid site and have provided insights into the stabilizing effects of laulimalide on tubulin interactions. acs.orgacs.org

Table 1: Summary of Selected this compound/Laulimalide Analogues and Their Activities

| Compound Name | Modification | Representative Activity (vs. Laulimalide) | Reference |

| This compound | Tetrahydrofuran ring (C17-C20) instead of epoxide (C16-C17) | Significantly reduced potency | aacrjournals.orgnih.gov |

| Laulimalide (trans-olefin) | Epoxide replaced with trans-olefin | Reduced activity (23- to 51-fold) | researchgate.net |

| 11-desmethyl Laulimalide | Removal of C-30 methyl at C-11 | Reduced activity (9- to 15-fold) | researchgate.net |

| C20-methoxy Laulimalide | C-20 hydroxyl methylated | Reduced potency (40- to 42-fold) | researchgate.net |

| C15-acetoxy Laulimalide | C-15 hydroxyl acetylated | Reduced activity (10-fold) | researchgate.net |

| C15-methoxy Laulimalide | C-15 hydroxyl methylated | Significantly reduced activity (>400-fold) | researchgate.net |

| C2-C3-alkynoate Laulimalide | Alkyne bond introduced between C-2 and C-3 | Reduced activity (>400-fold) | researchgate.net |

| Side chain modified analogues | Alterations to C-21 to C-27 region | Generally not well tolerated (micromolar range) | nih.govacs.org |

| C16-C17-des-epoxy laulimalide | Epoxide removed | Retained activity, less unstable | ebi.ac.ukcapes.gov.br |

| Fijianolide B di-acetate (C15, C20 di-acetate) | C-15 and C-20 hydroxyls acetylated | Moderate reduction in potency | nih.govacs.org |

| Fijianolide J (C20 oxo) | C-20 hydroxyl oxidized to ketone | Approximately 1000-fold reduced potency | nih.govacs.org |

| Fijianolide L (C15, C20 dioxo) | C-15 and C-20 hydroxyls oxidized to ketones | Approximately 1000-fold reduced potency | nih.govacs.org |

Advanced Analytical and Separation Methodologies in Isolaulimalide Research

Chromatographic Techniques for Isolation and Purification of Isolaulimalide

Chromatography plays a pivotal role in separating this compound from complex natural extracts or synthetic reaction mixtures. Various chromatographic methods, ranging from traditional column chromatography to advanced high-performance techniques, are employed to achieve the required purity for subsequent studies.

Initial isolation of this compound from natural sources, such as marine sponges, often involves a series of chromatographic steps. For instance, combined chloroform (B151607) and butanol fractions from sponge tissue extracts have been subjected to chromatography over Sephadex LH-20, followed by both reversed-phase and normal-phase high-performance liquid chromatography to yield pure samples of laulimalide (B1674552) and this compound. aacrjournals.org

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used analytical and preparative technique in this compound research due to its high resolving power and sensitivity. It is routinely employed for the purification and analysis of this compound and its analogues. googleapis.comgoogle.com

Typical HPLC methods for this compound purification involve reversed-phase columns, such as C18 stationary phases. acs.orgnih.gov Gradients of acetonitrile (B52724) in water are commonly used as the mobile phase, with detection often performed using UV absorbance, typically around 230 nm. nih.gov Analytical HPLC methods are primarily used for qualitative and quantitative analysis, assessing purity, and monitoring reactions, typically using small sample sizes (1-10 mg) and lower flow rates (0.5-2 mL/min). rotachrom.com

An example of an HPLC purification method for this compound involves a Luna C18(2) column (10 × 250 mm) with a gradient of 30% to 80% acetonitrile in water over 50 minutes, detected by UV at 230 nm, achieving a purity of >95% by LC-MS. Another study utilized a semipreparative Phenomenex Luna 5 μm C18(2) 100 Å column (10 × 250 mm) with a C18 guard cartridge, employing a reversed-phase linear gradient of 30:70 acetonitrile/water to 80:20 over 50 minutes. acs.orgnih.gov

Preparative Chromatography for Scale-up

Preparative chromatography techniques are essential for isolating larger quantities of this compound needed for extensive biological evaluations and further chemical modifications. These methods handle significantly larger sample loads compared to analytical scale, often in the range of hundreds or thousands of grams, and operate at higher flow rates. rotachrom.com

Preparative HPLC is a standard and effective method for purifying small organic molecules like this compound. google.comgoogle.com It allows for the isolation of the desired compound or the removal of impurities from a mixture. rotachrom.com Fractions collected during preparative separations are typically analyzed using analytical techniques, such as analytical HPLC, to confirm the identity and purity of the isolated compound. rotachrom.com

In addition to HPLC, other preparative chromatographic methods like flash chromatography and preparative thin-layer chromatography (TLC) have been utilized in the isolation and purification of this compound and related compounds, particularly during synthetic routes or from complex natural extracts. google.comualberta.ca While flash chromatography is a common technique, achieving separation of certain isomers, including those related to this compound, may require methods like preparative TLC due to challenges in typical flash chromatography techniques. ualberta.ca

Spectroscopic Techniques for Characterization of this compound and Derivatives

Spectroscopic methods are indispensable for determining the structure and confirming the identity of this compound and its synthetic or naturally occurring derivatives. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and functional groups within the this compound molecule. Both 1D and 2D NMR techniques are used to assign resonances and establish connectivity.

Studies on this compound and related compounds have reported the use of 1H and 13C NMR data for structural confirmation. acs.orgnih.gov Comparison of spectral data with previously published information is a common practice to verify the compound's identity. aacrjournals.org The solvent used for NMR analysis can vary, with deuterated solvents like C6D6 being reported. acs.orgnih.gov Advanced NMR methods, including 2D techniques like COSY, TOCSY, ROESY, NOESY, HSQC, and HMBC, are valuable for complete structural elucidation and complex spectral assignments. ugent.be

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound, as well as providing fragmentation patterns that aid in structural confirmation. It is often coupled with chromatographic techniques (LC-MS) for online analysis and purification monitoring. nih.govresearchgate.net

High-resolution mass spectrometry (HRMS), such as ESI-HAMS, is used to obtain accurate mass measurements, allowing for the determination of the molecular formula. acs.orgnih.gov For example, ESI-HAMS analysis of this compound (Fijianolide A) has been reported to provide an m/z value of 515.2969 for the [M + H]+ ion, consistent with the calculated mass for C30H43O7. acs.orgnih.gov LC-MS is also utilized for checking the purity of isolated fractions. Preparative liquid chromatography coupled with mass spectrometry detection is a particularly useful technique for purifying compounds, allowing for the detection of purified components as they elute from the column. google.comgoogle.com

Advanced Techniques for Investigating this compound-Target Interactions

Understanding how this compound interacts with its biological targets, particularly tubulin, is critical for elucidating its mechanism of action. Advanced techniques are employed to study these interactions at a molecular level.

This compound is known to be a microtubule-stabilizing agent, similar to paclitaxel (B517696). aacrjournals.orgebi.ac.ukresearchgate.net Its binding site on tubulin is distinct from the paclitaxel site. nih.gov Techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) and computational docking studies have been used to investigate the binding site of related compounds like peloruside, and these approaches can be applied to this compound. nih.govvcu.edu HDX-MS can provide insights into the conformational changes in tubulin upon ligand binding and help map the binding interface. ualberta.canih.gov

Molecular dynamics (MD) simulations and computational modeling are also utilized to analyze the interactions between this compound and tubulin, including the dynamics of tubulin loops and the formation of hydrogen bonds and other associations with specific amino acid residues. researchgate.netresearchgate.netwgtn.ac.nz These in silico methods can predict potential interaction sites and provide a molecular understanding of the binding mode. vcu.eduresearchgate.netwgtn.ac.nz Experimental techniques like cell proliferation assays, flow cytometry, and immunoblotting are used to validate the biological effects of these interactions and study the impact of modifications to potential binding residues on this compound's activity. aacrjournals.orgwgtn.ac.nz

Future Perspectives and Research Frontiers for Isolaulimalide

Development of Novel Synthetic Routes to Access Complex Isolaulimalide Analogues

Developing efficient and versatile synthetic routes is crucial for accessing this compound and, more importantly, a range of complex analogues. The intrinsic instability of laulimalide (B1674552), which can rearrange to this compound under mildly acidic conditions, underscores the need for synthetic strategies that can either produce stable analogues directly or provide access to this compound and its derivatives for further study. aacrjournals.orgpnas.orgrsc.org

Previous synthetic efforts towards laulimalide and its analogues have employed diverse approaches, including Kulinkovich reactions, Julia-Lythgoe-Kocienski olefinations, and Yamaguchi macrolactonizations. researchgate.netebi.ac.ukresearchgate.net More recent strategies have explored atom-economical transformations, such as Rh-catalyzed cycloisomerization and Ru-catalyzed alkene-alkyne coupling, to build the complex macrocyclic structure. ebi.ac.uk Function-oriented synthesis has also been utilized to design and synthesize analogues with improved stability and potentially enhanced therapeutic properties. nih.gov

Future research in this area will likely focus on developing more step-economical and convergent routes to this compound and novel analogues. This includes exploring new catalytic methods for key bond formations and macrocyclization, as well as strategies for incorporating structural modifications at various positions to probe structure-activity relationships. The goal is to create a library of this compound analogues with varied structural features to identify compounds with improved potency, stability, and pharmacological profiles. pnas.orgnih.gov Efforts may also be directed towards asymmetric synthesis to control the stereochemistry of multiple chiral centers present in these complex molecules. semanticscholar.org

Elucidation of Complete Biosynthetic Pathways

Understanding the complete biosynthetic pathway of this compound and laulimalide in their natural marine sources, such as sponges, remains an important research frontier. While it is known that this compound is a rearrangement product of laulimalide, the enzymatic machinery and specific steps involved in the biosynthesis of the parent compound, laulimalide, are not fully elucidated. aacrjournals.org

Research in this area involves exploring the genetic and enzymatic basis of polyketide biosynthesis in marine organisms. Polyketide synthases (PKSs) are typically involved in the assembly of macrolide natural products like laulimalide. researchgate.netnih.gov Elucidating the specific PKS genes and associated enzymes responsible for constructing the carbon backbone and incorporating the various functional groups in laulimalide is a key challenge. nih.govfraunhofer.de Techniques such as genome mining, stable isotope labeling experiments coupled with NMR analysis, and in vitro enzymatic studies can be employed to identify and characterize the biosynthetic enzymes. nih.govcore.ac.uk

A deeper understanding of the biosynthetic pathway could potentially enable the development of biocatalytic or semi-synthetic approaches for producing this compound and its analogues, offering an alternative to complex total synthesis. It could also provide insights into how structural diversity is generated in this class of compounds in nature.

Deeper Understanding of this compound's Molecular Mechanism of Action

While this compound is known to be a microtubule-stabilizing agent, similar to laulimalide and paclitaxel (B517696), a deeper understanding of its precise molecular mechanism of action is still an area of active research. aacrjournals.orgnih.govresearchgate.net this compound, like laulimalide, binds to a unique site on β-tubulin that is distinct from the taxoid binding site. ebi.ac.ukacs.orgnih.gov This distinct binding site contributes to their activity against multidrug-resistant cancer cells that are resistant to taxanes. aacrjournals.orgpnas.orgacs.org

Future research aims to fully characterize the interaction of this compound with tubulin and microtubules at the molecular level. This involves using techniques such as X-ray crystallography and cryo-electron microscopy to visualize the binding pose of this compound on tubulin. ebi.ac.uknih.gov Molecular dynamics simulations and computational modeling can complement experimental studies to understand the dynamics of the interaction and the conformational changes induced in tubulin upon this compound binding. ebi.ac.uknih.gov

Further research is also needed to fully understand the downstream cellular effects triggered by microtubule stabilization by this compound. This includes investigating its impact on microtubule dynamics, spindle formation during mitosis, cell cycle progression, and the induction of apoptosis. aacrjournals.orgpnas.org Comparing the molecular interactions and cellular effects of this compound with laulimalide and other microtubule-stabilizing agents will provide valuable insights into the structural features that dictate potency and specific biological outcomes. nih.govacs.org

Exploration of Additional Biological Activities and Targets

Beyond its known microtubule-stabilizing activity, there is potential to explore additional biological activities and molecular targets of this compound. Natural products from marine sources often exhibit a wide range of biological properties. frontiersin.orgmdpi.com

Future research could involve screening this compound against a broader panel of biological targets and in various disease models. This could include investigating its potential against other types of cancer, infectious diseases, inflammatory conditions, or neurological disorders. frontiersin.orgchemrxiv.org High-throughput screening assays and phenotypic screens can be employed to identify new activities.

Furthermore, target deconvolution studies can be conducted to identify the specific proteins or pathways that this compound interacts with, apart from tubulin. This could involve using techniques such as activity-based protein profiling or pull-down assays coupled with mass spectrometry. nih.gov Identifying novel targets could reveal new therapeutic opportunities for this compound or its analogues and provide a more comprehensive understanding of its biological profile. For example, recent computational studies have explored laulimalide derivatives for activity against SARS-CoV-2 main protease, suggesting potential antiviral applications for this class of compounds. chemrxiv.org

By exploring additional biological activities and targets, the full therapeutic potential of this compound and its derivatives can be realized.

Q & A

Q. What structural features distinguish isolaulimalide from laulimalide, and how do these differences impact its biological activity?

this compound is an acid-catalyzed epoxide ring-opened isomer of laulimalide, differing in the configuration of the C16–C17 epoxide. This structural rearrangement alters its binding affinity to microtubules, reducing stability compared to laulimalide. Key analytical methods like NMR spectroscopy and X-ray crystallography are critical for resolving these structural distinctions . The C20 hydroxyl group in this compound participates in intramolecular hydrogen bonding, which influences its conformational flexibility and potency as a microtubule-stabilizing agent .

Q. What experimental methodologies are essential for isolating and characterizing this compound from natural sources?

Isolation involves extraction from marine sponges (e.g., Hyattella sp.) using chromatographic techniques (e.g., HPLC, flash chromatography). Characterization requires mass spectrometry (HRMS) for molecular weight determination and 2D NMR (COSY, HSQC) to map stereochemistry. Stability studies under acidic conditions are crucial due to its propensity to isomerize .

Q. How does this compound’s mechanism of action compare to other microtubule-targeting agents like paclitaxel?

this compound stabilizes microtubules by binding to a unique site distinct from paclitaxel’s β-tubulin pocket, as shown via competitive binding assays and cryo-EM studies. Unlike paclitaxel, it retains activity in paclitaxel-resistant cell lines, making it a candidate for overcoming drug resistance. Comparative cytotoxicity assays (e.g., IC50 determinations in HeLa cells) are used to validate these differences .

Advanced Research Questions

Q. What synthetic challenges arise in constructing this compound’s 20-membered macrolactone core, and how have recent methodologies addressed these?

Key challenges include stereoselective formation of the dihydropyran rings and macrocyclization. The Trost group developed an asymmetric dinuclear Zn-catalyzed aldol reaction to achieve syn-selective diol formation (10:1 selectivity) in the northern fragment . For the southern fragment, Rh-catalyzed cycloisomerization of diyne precursors enabled chemoselective six-membered ring formation over seven-membered alternatives . Recent advances in metathesis catalysts (e.g., Grubbs II) have improved macrocycle yields by minimizing undesired oligomerization .

Q. How can researchers reconcile contradictory data regarding this compound’s in vitro stability and in vivo efficacy?

Discrepancies arise from pH-dependent degradation kinetics and metabolite interference. Controlled stability assays (e.g., HPLC monitoring under physiological pH) and pharmacokinetic studies (e.g., plasma half-life measurements in murine models) are critical. Structure-activity relationship (SAR) studies on analogues with modified epoxide or side chains (e.g., LA14 cyclohexane analogue) provide insights into optimizing stability without compromising activity .

Q. What experimental designs are optimal for evaluating this compound analogues in drug-resistant cancer models?

Use paclitaxel-resistant cell lines (e.g., NCI/ADR-RES) and 3D tumor spheroids to mimic in vivo resistance. Combine fluorescence-based tubulin polymerization assays with live-cell imaging to quantify microtubule dynamics. Dose-response studies should include synergism tests with vinca alkaloids to identify combinatorial effects .

Q. How can computational methods enhance the rational design of this compound derivatives with improved pharmacokinetic profiles?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding modes to β-tubulin. QSAR models trained on cytotoxicity data from analogues (e.g., LA1–LA20 series) identify substituents that enhance solubility (e.g., PEGylation) or reduce P-glycoprotein efflux .

Methodological Guidance

- Data Interpretation : Use comparative IC50 heatmaps to visualize potency across cell lines and scaffold modifications. Apply principal component analysis (PCA) to SAR datasets to identify critical structural determinants .

- Contradiction Resolution : Employ orthogonal validation techniques (e.g., SPR for binding affinity, TEM for microtubule morphology) when in vitro/in vivo data conflict .

- Ethical Compliance : Follow NIH guidelines for preclinical testing, including IACUC approval for animal studies and MTA agreements for sponge-derived samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.